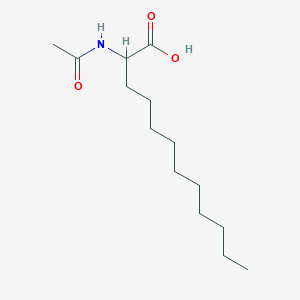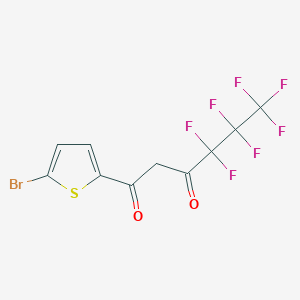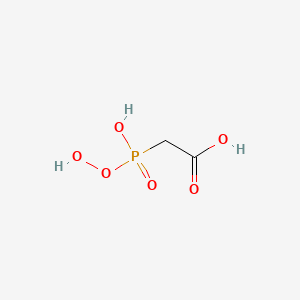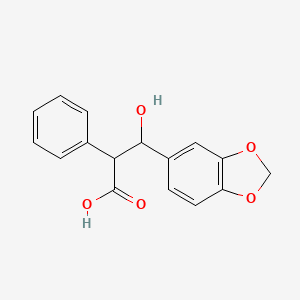![molecular formula C12H11FO2 B14002321 6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)
6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, with a fluorine atom at the 6’ position and a carboxylic acid group at the 2’ position. The presence of the spiro linkage imparts significant rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Carboxylation: The carboxylic acid group is introduced via carboxylation of an intermediate, typically using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups such as ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted products with nucleophiles replacing the fluorine atom.
科学研究应用
6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The carboxylic acid group can form ionic interactions with positively charged residues in the target proteins.
相似化合物的比较
Similar Compounds
- 6-Fluoro-2,3-dihydrospiro[1H-indene-1,4’-piperidine]
- 6-Fluoro-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylic acid
- Spiro[cyclopropane-1,2’-steroids]
Uniqueness
6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts rigidity and distinct chemical properties. The presence of the fluorine atom and carboxylic acid group further enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C12H11FO2 |
|---|---|
分子量 |
206.21 g/mol |
IUPAC 名称 |
5-fluorospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C12H11FO2/c13-8-2-1-7-3-4-12(9(7)5-8)6-10(12)11(14)15/h1-2,5,10H,3-4,6H2,(H,14,15) |
InChI 键 |
ANJMGCQHFHRMPI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC2C(=O)O)C3=C1C=CC(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
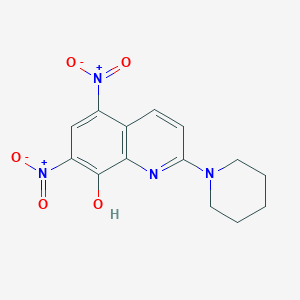
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)

![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)


